4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a trifluoromethyl group and a dimethylphenoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:
Nitration of 2,4-Dimethylphenol: The starting material, 2,4-dimethylphenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2,4-dimethyl-6-nitrophenol.
Reduction of Nitro Group: The nitro group in 2,4-dimethyl-6-nitrophenol is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 2,4-dimethyl-6-aminophenol.
Formation of Phenoxy Aniline: The 2,4-dimethyl-6-aminophenol is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced aniline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl and dimethylphenoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes, receptors, or cellular pathways. The trifluoromethyl group and dimethylphenoxy group contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethylphenoxy)aniline
- 4-(2,4-Dimethylphenoxy)-2-(trifluoromethyl)aniline
- 4-[(2,4-dimethylphenoxy)methyl]aniline
Uniqueness
4-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethyl and dimethylphenoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-5-13(10(2)7-9)20-14-6-4-11(19)8-12(14)15(16,17)18/h3-8H,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRBPQPALHYLJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.